molecular formula C8H6Cl2N4O2 B2583785 ethyl 2,6-dichloro-9H-purine-8-carboxylate CAS No. 2089972-52-9

ethyl 2,6-dichloro-9H-purine-8-carboxylate

Cat. No.: B2583785
CAS No.: 2089972-52-9
M. Wt: 261.06
InChI Key: ALDFCVOYZYHPND-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloro-9H-purine-8-carboxylate: is a chemical compound with the molecular formula C8H6Cl2N4O2 It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,6-dichloro-9H-purine-8-carboxylate typically involves the chlorination of purine derivatives followed by esterification. One common method includes:

    Chlorination: Starting with a purine derivative, chlorination is carried out using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 2 and 6 positions.

    Esterification: The chlorinated purine is then reacted with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 2,6-dichloro-9H-purine-8-carboxylate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

  • Substituted purine derivatives.
  • Oxidized or reduced forms of the compound.
  • Carboxylic acid derivative from hydrolysis.

Scientific Research Applications

Chemistry: Ethyl 2,6-dichloro-9H-purine-8-carboxylate is used as an intermediate in the synthesis of various purine-based compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of antiviral, anticancer, and anti-inflammatory agents. Its derivatives are investigated for their biological activities and therapeutic potential.

Industry: The compound is used in the production of specialty chemicals and advanced materials. It serves as a building block for the synthesis of complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 2,6-dichloro-9H-purine-8-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or interacting with nucleic acids. The molecular targets and pathways involved can vary, but common targets include kinases, polymerases, and other proteins involved in cellular processes.

Comparison with Similar Compounds

    2,6-Dichloropurine: A closely related compound with similar chemical properties but without the ester group.

    Ethyl 2-chloro-9H-purine-8-carboxylate: A similar compound with only one chlorine atom at the 2 position.

    Ethyl 6-chloro-9H-purine-8-carboxylate: A similar compound with only one chlorine atom at the 6 position.

Uniqueness: Ethyl 2,6-dichloro-9H-purine-8-carboxylate is unique due to the presence of two chlorine atoms and an ethyl ester group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active compounds and advanced materials.

Properties

IUPAC Name

ethyl 2,6-dichloro-7H-purine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4O2/c1-2-16-7(15)6-11-3-4(9)12-8(10)14-5(3)13-6/h2H2,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDFCVOYZYHPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089972-52-9
Record name ethyl 2,6-dichloro-9H-purine-8-carboxylate
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